molecular formula C23H21N3O3S3 B11107459 N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide

N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide

Cat. No.: B11107459
M. Wt: 483.6 g/mol
InChI Key: FBFRPGJDLRDQDU-UHFFFAOYSA-N
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Description

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that features a benzothiazole moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with a sulfonamide derivative to form the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Due to its structural features, it is investigated for its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity. The sulfonamide group can interact with specific proteins, disrupting their function. These interactions can lead to the inhibition of cellular processes, making the compound effective in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZOTHIAZOL-2-YL)-2-(PYRIDINE-3-YL)FORMOHYDRAZIDO ACETAMIDE: This compound shares the benzothiazole moiety but has different substituents, leading to variations in its chemical properties and applications.

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE: Another benzothiazole derivative with distinct functional groups, used in different research contexts.

Uniqueness

N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its combination of a benzothiazole ring and a sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H21N3O3S3

Molecular Weight

483.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]acetamide

InChI

InChI=1S/C23H21N3O3S3/c27-22(24-15-16-30-23-25-20-13-7-8-14-21(20)31-23)17-26(18-9-3-1-4-10-18)32(28,29)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,24,27)

InChI Key

FBFRPGJDLRDQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCSC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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